4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
Overview
Description
The compound “4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine” has a CAS Number of 475111-38-7 and a molecular weight of 366.76 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[4-chloro-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole . The InChI code is 1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2 .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antitumor Applications
4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine and its derivatives have been explored for their potential in antitumor applications. Research by Tomorowicz et al. (2020) synthesized a series of related compounds and evaluated their cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The most active compounds showed significant cytotoxic activity and selectivity, indicating potential as antitumor agents (Tomorowicz et al., 2020).
Synthesis and Stereochemistry
Research on the synthesis and stereochemistry of related compounds, such as 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, provides foundational knowledge for the development of more complex molecules. Katritzky et al. (1994) explored such syntheses, contributing to the broader understanding of the chemical characteristics and potential applications of these compounds (Katritzky et al., 1994).
Phosphatidylinositol 3-Kinase Inhibitors
A range of 4-substituted derivatives of 2-(difluoromethyl)-1-[4,6-di-(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) were prepared as part of a study to find more soluble analogs with potential as phosphatidylinositol 3-kinase inhibitors. Rewcastle et al. (2013) identified potent derivatives with good aqueous solubility, contributing to research in this area (Rewcastle et al., 2013).
Electrochemical and Thermodynamic Studies
Yadav et al. (2016) conducted electrochemical and thermodynamic studies on synthesized benzimidazole derivatives, including those related to the compound . Such studies are crucial for understanding the corrosion inhibition properties of these compounds, which can have practical applications in various industrial settings (Yadav et al., 2016).
Antimicrobial and Antifungal Activity
Sharma et al. (2017) explored the antimicrobial and antifungal activities of pyrazole-containing s-triazine derivatives, which are structurally related to the compound . This research contributes to the potential therapeutic applications of these compounds in treating microbial infections (Sharma et al., 2017).
Preparation and Applications as Anti-Cancer Agents
Shareef etal. (2021) aimed to synthesize a novel precursor for imidazo[5,4-f]benzimidazole(imino)quinone, targeting the over-expression of the enzyme NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors. The study involved incorporating an electron-withdrawing group and reducing the substituted ring size, hypothesized to increase binding affinity to NQO1. This research opens avenues for potential anti-cancer applications (Shareef & Shareef, 2021).
N-Heterocyclic Carbene Complexes
Hasson (2018) worked on the synthesis of N, N'-imidazolium salts as precursors of N-heterocyclic carbene ligands, which involved reactions with triazine derivatives bearing morpholine substituent. Such complexes have potential applications in the field of chemistry, particularly in the synthesis of transition metal complexes (Hasson, 2018).
Antimycobacterial Activity
Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity. This research contributes to the understanding of how structural modifications can enhance antimicrobial properties, with potential applications in the treatment of microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-[4-chloro-6-[2-(difluoromethyl)benzimidazol-1-yl]-1,3,5-triazin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N6O/c16-13-20-14(23-5-7-25-8-6-23)22-15(21-13)24-10-4-2-1-3-9(10)19-12(24)11(17)18/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQZNMCGFMDKGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621890 | |
Record name | 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475111-38-7 | |
Record name | 1-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-2-(difluoromethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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